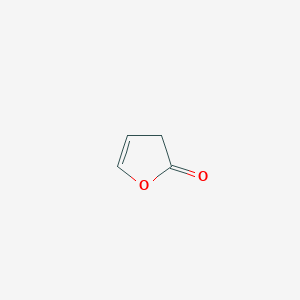

2(3H)-Furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGNLCLDBVESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174942 | |

| Record name | 2(3H)-Furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20825-71-2 | |

| Record name | 2(3H)-Furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20825-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2(3H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F666POB3G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2(3H)-Furanone: Core Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(3H)-furanone, a five-membered heterocyclic lactone, represents a core structural motif in a vast array of natural products and pharmacologically active compounds. Its inherent reactivity and stereochemical versatility make it a valuable scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental aspects of this compound, including its basic structure, physicochemical properties, and spectroscopic signature. Furthermore, it delves into its chemical synthesis and reactivity, with a focus on reactions relevant to the structural modification and functionalization of the furanone ring. The guide also explores the significant biological activities of this compound derivatives, particularly their roles as antimicrobial and anticancer agents, and provides detailed experimental protocols for their synthesis and biological evaluation. Finally, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their mechanism of action.

Basic Structure and Properties

The this compound, also known as γ-crotonolactone, is an unsaturated γ-lactone with the chemical formula C₄H₄O₂.[1][2] The core structure consists of a furan ring with a carbonyl group at the 2-position and a double bond between C4 and C5. The "(3H)" designation indicates that the C3 position is saturated with two hydrogen atoms.

Physicochemical Properties

The physical and chemical properties of the parent this compound are summarized in the table below. These properties can be significantly altered by the introduction of various substituents on the furanone ring, which is a key strategy in the development of furanone-based drugs.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄O₂ | [1][2] |

| Molecular Weight | 84.07 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Melting Point | Not available for the parent compound | |

| Boiling Point | 208-210 °C | |

| Density | 1.25 g/cm³ | |

| Solubility | Soluble in water and most organic solvents | |

| CAS Number | 497-23-4 |

Spectroscopic Properties

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The characteristic spectral data for the parent compound are presented below.

| Technique | Key Observables / Characteristic Peaks | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.60 (dd, 1H, H-5), 6.20 (dd, 1H, H-4), 4.95 (t, 2H, H-3) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 174.0 (C=O, C-2), 155.0 (C-5), 122.0 (C-4), 70.0 (C-3) | [3] |

| Infrared (IR) | ν (cm⁻¹): ~1750 (C=O, lactone), ~1640 (C=C) | [3] |

| Mass Spectrometry (MS) | m/z: 84 (M⁺), 55, 39 |

Synthesis and Reactivity

The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving the cyclization of γ-hydroxy acids or their derivatives.

General Synthesis Protocol: Acid-Catalyzed Cyclization of 4-hydroxy-2-butenoic acid

This method represents a fundamental approach to the synthesis of the this compound core.

Materials:

-

4-hydroxy-2-butenoic acid

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Dissolve 4-hydroxy-2-butenoic acid in a minimal amount of diethyl ether.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Reactivity

The reactivity of the this compound ring is characterized by several key features:

-

Ring-Opening Reactions: The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening. This is a common reaction with nucleophiles such as amines, thiols, and hydroxides, and is often exploited for the synthesis of more complex acyclic molecules.[4]

-

Michael Addition: The α,β-unsaturated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles to the C4 position.

-

Diels-Alder Reactions: The double bond in the ring can act as a dienophile in Diels-Alder cycloaddition reactions.

-

Functionalization at C3: The methylene group at the C3 position can be deprotonated with a strong base to form an enolate, which can then be reacted with various electrophiles to introduce substituents at this position.

Biological Activities and Drug Development Applications

This compound derivatives have emerged as a promising class of compounds with a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity: Quorum Sensing Inhibition

Many pathogenic bacteria, such as Pseudomonas aeruginosa, utilize a cell-to-cell communication system called quorum sensing (QS) to coordinate their virulence and form biofilms.[5][6][7] Furanone derivatives have been shown to act as potent inhibitors of QS by interfering with the binding of acyl-homoserine lactone (AHL) signaling molecules to their cognate LuxR-type receptors.[5][6] This disruption of bacterial communication leads to a reduction in virulence factor production and biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.

References

- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 2. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]

- 3. This compound, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2(3H)-Furanone Ring: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Biological Significance of the 2(3H)-Furanone Core for Researchers, Scientists, and Drug Development Professionals.

The this compound ring, a five-membered lactone, has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have been extensively explored and shown to possess anti-inflammatory, antimicrobial, analgesic, antiviral, anticonvulsant, and anticancer properties.[1] This versatility stems from the unique structural and electronic features of the furanone core, which allow for diverse chemical modifications and interactions with various biological targets.[4] This technical guide provides a comprehensive overview of the biological significance of the this compound ring, with a focus on its therapeutic potential, mechanisms of action, and the experimental methodologies used in its evaluation.

Diverse Biological Activities of this compound Derivatives

The this compound scaffold is a constituent of numerous natural products and has inspired the synthesis of a vast library of derivatives with a wide spectrum of pharmacological effects.[3][5]

Anti-inflammatory and Analgesic Properties

A significant area of investigation for this compound derivatives has been in the development of novel anti-inflammatory and analgesic agents.[6][7][8] These compounds have shown promise in mitigating inflammation with potentially reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6][8]

Several studies have synthesized series of 3-arylidene-2(3H)-furanones and evaluated their anti-inflammatory and analgesic activities. For instance, compounds with specific substitutions on the arylidene moiety, such as chloro and fluoro groups, have demonstrated significant inhibition of edema in animal models.[6] Notably, some derivatives were found to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity | Ulcerogenic Incidence | Reference |

| 3-(2,6-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 80.98% | Significant | Low | [6] |

| 3-(2,4-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 71.67% | Significant | Low | [6] |

| 3-(2-chlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 68.37% | Significant | Low | [6] |

| 3-(4-fluorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 66.13% | Significant | Low | [6] |

Antimicrobial and Quorum Sensing Inhibition

The this compound core is a well-established motif in the field of antimicrobial research.[9] A particularly fascinating aspect of their antimicrobial action is the ability of certain derivatives to interfere with bacterial communication, a process known as quorum sensing (QS).[10][11]

Quorum sensing allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, in a cell-density-dependent manner.[11] Brominated furanones, originally isolated from the red alga Delisea pulchra, have been shown to be potent inhibitors of QS in Gram-negative bacteria like Pseudomonas aeruginosa.[10][12] These natural compounds and their synthetic analogs act as antagonists of QS receptors, such as LasR and RhlR, thereby disrupting bacterial communication and attenuating virulence.[13][14][15]

The mechanism of QS inhibition is believed to involve the structural similarity of furanones to the native acylated homoserine lactone (AHL) signaling molecules, allowing them to compete for binding to the LuxR-type receptors.[13] This disruption of QS signaling can lead to the inhibition of biofilm formation and a reduction in the production of virulence factors, making the bacteria more susceptible to host immune responses and conventional antibiotics.[10][16]

| Compound | Target Organism | Biological Effect | MIC (µg/mL) | Reference |

| 3-arylidene-5-phenyl-2(3H)-furanones | S. aureus, E. coli | Antibacterial | 6.25 | [6] |

| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogs | P. aeruginosa | Quorum Sensing Inhibition (20-90%) | - | [17][18] |

| 3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone | M. tuberculosis H37Rv | Antimycobacterial | - | [19] |

Other Biological Activities

Beyond their anti-inflammatory and antimicrobial properties, this compound derivatives have been investigated for a range of other therapeutic applications, including:

-

Anticancer Activity: Certain furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Antiviral Activity: The furanone scaffold has been explored for the development of antiviral agents.[1]

-

Anticonvulsant Activity: Some derivatives have shown potential as modulators of GABA receptors, suggesting anticonvulsant properties.[1][20]

Mechanism of Action: A Deeper Dive into Quorum Sensing Inhibition

The interference with bacterial quorum sensing by 2(3H)-furanones is a prime example of their sophisticated mechanism of action. The process can be visualized as a competitive inhibition at the receptor level.

References

- 1. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. This compound, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and anti-inflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity [mdpi.com]

- 10. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]

- 13. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2(3H)-furanones and 2(3H)-pyrrolones: synthesis and antimycobacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2(3H)-Furanone and Its Isomers for Researchers and Drug Development Professionals

Introduction: Furanones are a class of heterocyclic organic compounds with a five-membered ring containing an oxygen atom and a ketone group. The position of the double bond and the carbonyl group within the ring gives rise to several isomers, primarily 2(3H)-furanone, 2(5H)-furanone, and 3(2H)-furanone. These core structures and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications in flavor and fragrance industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key biological signaling pathways associated with this compound and its principal isomers.

Chemical Structures and Isomerism

The fundamental furanone isomers are distinguished by the placement of the endocyclic double bond relative to the carbonyl group. The structures of this compound, 2(5H)-furanone, and 3(2H)-furanone are depicted below.

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2(3H)-Furanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of 2(3H)-furanones, a core motif in many natural products and pharmacologically active compounds. A systematic approach to interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is presented, supplemented with detailed experimental protocols and a logical workflow for structural determination.

Spectroscopic Data Presentation

The following tables summarize the characteristic spectroscopic data for the 2(3H)-furanone scaffold. These values are approximate and can be influenced by substitution and solvent effects.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-3 (CH₂) | 2.0 - 3.0 | Multiplet | |

| H-4 (CH₂) | 2.5 - 4.5 | Multiplet | |

| H-5 (CH) | 4.0 - 5.0 | Multiplet | |

| Substituents on the ring | Variable | Variable | Variable |

Note: The chemical shifts are referenced to a standard like tetramethylsilane (TMS).

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon | Typical Chemical Shift (δ, ppm) |

| C-2 (C=O) | 170 - 185 |

| C-3 (CH₂) | 20 - 40 |

| C-4 (CH₂) | 30 - 80 |

| C-5 (CH-O) | 70 - 90 |

| Substituent Carbons | Variable |

Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each carbon.[1][2]

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Intensity |

| C=O (Lactone) | 1740 - 1780 | Strong |

| C-O Stretch | 1000 - 1300 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

Table 4: Mass Spectrometry (MS) Data

| Fragmentation Process | Description | Common m/z Fragments |

| Molecular Ion (M⁺) | The parent molecule with one electron removed. | Corresponds to the molecular weight of the compound. |

| Loss of CO | A common fragmentation for cyclic esters. | [M - 28]⁺ |

| Loss of CO₂ | Decarboxylation of the lactone ring. | [M - 44]⁺ |

| Ring Opening and Cleavage | Complex fragmentation patterns resulting from the cleavage of the furanone ring. | Varies depending on substitution. |

| McLafferty Rearrangement | Occurs if a γ-hydrogen is available on a substituent.[3] | Varies. |

| Alpha-Cleavage | Cleavage of a bond adjacent to the carbonyl group or the ring oxygen.[4] | Varies. |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to identify the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[5]

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the characteristic lactone carbonyl group.

Methodology:

-

Sample Preparation (KBr Pellet Method for Solids):

-

Sample Preparation (Thin Film Method for Liquids/Oils):

-

Data Acquisition:

-

Place the sample holder in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to gain further structural information.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 1 mg/mL.[11]

-

-

Instrument Setup:

-

Set the GC oven temperature program to effectively separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature and the transfer line temperature to ensure efficient vaporization of the sample without thermal degradation.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on the GC column.

-

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.

-

Extract the mass spectrum corresponding to the chromatographic peak of the this compound.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern and compare it to known fragmentation pathways for lactones to deduce structural features.

-

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a logical workflow for the integrated interpretation of spectroscopic data to elucidate the structure of an unknown this compound.

References

- 1. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. google.com [google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

Unraveling the Thermal Degradation of 2(3H)-Furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition pathways of 2(3H)-furanone, a significant heterocyclic compound. Understanding its thermal stability and degradation mechanisms is crucial for applications in various fields, including drug development, where thermal processing can be a critical step. This document provides a comprehensive overview of the theoretical and experimental findings, detailed experimental protocols for analysis, and quantitative data to support further research and process optimization.

Core Concepts: Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process involving isomerization and subsequent fragmentation. The primary pathways have been elucidated through theoretical calculations and are supported by experimental observations.[1][2][3]

Primary Pathway: Isomerization to 2(5H)-Furanone

The most favorable initial step in the thermal decomposition of this compound is its isomerization to the more stable 2(5H)-furanone.[1][2][3] This transformation does not occur directly but proceeds through a key intermediate: a ketenoic aldehyde. The process involves a 1,2-hydrogen transfer reaction that leads to the opening of the furanone ring to form 3-oxobut-3-enal. This open-chain intermediate can then undergo ring closure to form 2(5H)-furanone.[1][2][3]

Secondary Pathway: Decomposition to Acrolein and Carbon Monoxide

Following the initial isomerization, the decomposition of this compound ultimately leads to the formation of acrolein (propenal) and carbon monoxide.[1][2][3] Theoretical studies indicate that these final products are formed exclusively from the this compound isomer.[1][2][3] Experimental studies have confirmed that at temperatures around 600°C, acrolein and carbon monoxide are the sole products observed from the pyrolysis of unsubstituted furanones.[1]

Further Decomposition of Acrolein

At higher temperatures, the primary product, acrolein, can undergo further thermal decomposition to yield ethylene and an additional molecule of carbon monoxide.[1][2][3]

Quantitative Data on Thermal Decomposition

The following table summarizes the key quantitative data related to the thermal decomposition of this compound, primarily based on theoretical calculations due to a scarcity of detailed experimental kinetic studies.

| Parameter | Reaction Step | Value | Method | Reference |

| Activation Energy (Ea) | This compound → 3-oxobut-3-enal | 258.2 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] |

| 3-oxobut-3-enal → 2(5H)-furanone | 119.7 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] | |

| This compound → Acrolein + CO | 283.3 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] | |

| Reaction Enthalpy (ΔH) | This compound → 2(5H)-furanone | -25.5 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] |

| This compound → Acrolein + CO | 45.2 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] | |

| Decomposition Temperature | Isomer Interconversion | 300-400 °C | Experimental (Pyrolysis-Photoelectron Spectroscopy) | [1] |

| Decomposition to Final Products | ~600 °C | Experimental (Pyrolysis-Photoelectron Spectroscopy) | [1] |

Visualizing the Decomposition Pathways

The following diagrams illustrate the key reaction pathways and a general experimental workflow for studying the thermal decomposition of this compound.

Experimental Protocols

While detailed experimental protocols specifically for the thermal decomposition of this compound are not extensively reported, a general methodology can be adapted from studies on similar furan derivatives, such as furan itself. The following protocol outlines a common approach using a flow tube reactor coupled with photoionization mass spectrometry.[4]

Objective: To identify the decomposition products of this compound as a function of temperature and determine the reaction kinetics.

Apparatus:

-

Flow Tube Reactor: A microtubular reactor, typically made of a chemically inert and high-temperature resistant material like silicon carbide (SiC), with a defined internal diameter and length (e.g., 0.66 mm i.d., 2.5 cm long).

-

High-Temperature Furnace: A furnace capable of heating the flow tube reactor to a stable and uniform temperature, typically in the range of 300-1600 K.

-

Gas Handling System: Mass flow controllers to precisely regulate the flow of a dilute mixture of this compound in an inert carrier gas (e.g., helium or argon).

-

Pressure Control: A system to maintain a constant low pressure within the reactor (e.g., 100-300 Torr).

-

Detection System: A photoionization time-of-flight mass spectrometer (TOF-MS) for the detection and identification of pyrolysis products. A tunable synchrotron vacuum ultraviolet (VUV) light source is often used for selective photoionization.

Procedure:

-

Sample Preparation: A dilute mixture of this compound (e.g., 0.01%) in high-purity helium is prepared. The low concentration minimizes bimolecular reactions.

-

Reactor Setup: The SiC flow tube is placed within the furnace, and the temperature is set to the desired value and allowed to stabilize.

-

Initiation of Flow: The prepared gas mixture is introduced into the flow tube reactor at a controlled flow rate. The pressure within the reactor is maintained at a constant low value to ensure near-collisionless conditions and to facilitate molecular beam sampling.

-

Pyrolysis: As the gas mixture passes through the heated zone of the reactor, the this compound molecules undergo thermal decomposition. The residence time in the heated zone is typically in the microsecond range (e.g., 60-150 µs).

-

Product Sampling: The gas mixture exiting the reactor is sampled through a small orifice or nozzle, forming a molecular beam. This process rapidly cools the products, quenching further reactions.

-

Photoionization and Detection: The molecular beam is directed into the ionization region of the TOF-MS, where it is intersected by a beam of VUV photons. The energy of the photons is tuned to selectively ionize the products of interest. The resulting ions are then analyzed by the TOF-MS to determine their mass-to-charge ratio, allowing for the identification of the decomposition products.

-

Data Analysis: The mass spectra are recorded at various reactor temperatures. The signal intensities of the parent molecule and the detected products are used to determine the extent of decomposition and the product distribution as a function of temperature. This data can then be used to derive kinetic parameters, such as the activation energy for the decomposition process.

Conclusion

The thermal decomposition of this compound is a well-defined process, primarily proceeding through an isomerization to 2(5H)-furanone via a ketenoic aldehyde intermediate, followed by fragmentation to acrolein and carbon monoxide. While theoretical studies have provided a robust framework for understanding these pathways and their energetics, further experimental investigations are needed to provide more detailed quantitative data, such as precise reaction rate constants and product yields under various conditions. The experimental protocol outlined here provides a basis for conducting such studies, which will be invaluable for the practical application of this compound and its derivatives in fields requiring thermal processing.

References

2(3H)-furanone derivatives in medicinal chemistry

An In-depth Technical Guide to 2(3H)-Furanone Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound, a γ-lactone moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The facile synthesis and the ability to readily modify the core structure have made it an attractive template for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of this compound derivatives. It includes structured data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of key signaling pathways to elucidate their molecular interactions.

Introduction to the this compound Core

The this compound, also known as α-butenolide, is a five-membered heterocyclic lactone. This scaffold is present in numerous natural products and has garnered significant attention from medicinal chemists due to its versatile chemical reactivity and wide spectrum of pharmacological effects.[1][2] The core structure offers multiple sites for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives are often synthesized as 3-arylidene-5-aryl-2(3H)-furanones, which have shown significant potential in various therapeutic areas.[3] The reactivity of the lactone ring, particularly its susceptibility to nucleophilic attack, allows these derivatives to serve as precursors for other important heterocyclic systems like pyrrolones, pyridazinones, and oxadiazoles, further expanding their chemical diversity and biological utility.[1][4][5]

Synthetic Strategies

The most prevalent method for synthesizing 3-arylidene-5-aryl-2(3H)-furanone derivatives is a variation of the Perkin reaction. This typically involves the condensation of a β-aroylpropionic acid with an aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate or triethylamine.[3][6] This one-pot reaction is efficient and allows for the introduction of diverse substituents on the two aromatic rings, making it ideal for creating libraries of compounds for structure-activity relationship (SAR) studies.

Below is a generalized workflow for this synthetic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H4O2 | CID 140765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]

- 5. tandfonline.com [tandfonline.com]

- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

understanding the tautomerism of 2(3H)- and 2(5H)-furanones

An In-Depth Guide to the Tautomerism of 2(3H)- and 2(5H)-Furanones

Introduction

Furanones are a class of heterocyclic organic compounds that form the core structure of numerous natural products, flavor compounds, and pharmacologically active molecules.[1] Among the various isomers, 2(3H)- and 2(5H)-furanones are of significant interest due to their distinct chemical reactivity and biological activities. A critical aspect of their chemistry is their ability to exist as tautomers—constitutional isomers that readily interconvert. This guide provides a detailed exploration of the tautomeric equilibria of 2(3H)- and 2(5H)-furanones, focusing on the underlying mechanisms, influencing factors, and the experimental and computational methods used for their study.

Core Concepts of Furanone Tautomerism

The tautomerism involving 2(3H)- and 2(5H)-furanones is primarily a form of constitutional isomerism involving the migration of a proton and the shifting of a double bond.

α,β- vs. β,γ-Unsaturated Carbonyl Tautomerism

The principal tautomeric relationship between these furanone isomers is the interconversion between an α,β-unsaturated lactone (2(5H)-furanone) and a β,γ-unsaturated lactone (2(3H)-furanone). The 2(5H)-isomer, where the double bond is conjugated with the carbonyl group, is generally the thermodynamically more stable form.[1][2] The interconversion is thought to proceed through a ring-opened ketenoic aldehyde intermediate, particularly under thermal conditions.[2]

Caption: Equilibrium between 2(5H)- and this compound tautomers via a ketene intermediate.

Keto-Enol Tautomerism

While the α,β- vs. β,γ-tautomerism is primary, many biologically significant furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), exhibit classic keto-enol tautomerism.[3] This process is crucial as it can lead to racemization at chiral centers adjacent to the carbonyl group.[3][4] The equilibrium between the keto and enol forms is rapid and is heavily influenced by pH and solvent conditions.[3]

Caption: Acid/base-catalyzed keto-enol tautomerism in a hydroxyfuranone.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is dynamically influenced by several internal and external factors.

-

Structural Effects & Conjugation: The conjugated system of π-electrons in α,β-unsaturated 2(5H)-furanones generally confers greater thermodynamic stability compared to the non-conjugated 2(3H)-isomers.[1][2]

-

Solvent Polarity: The solvent environment plays a critical role in stabilizing one tautomer over another.[5] Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium.[5][6] For instance, in the related β-dicarbonyl systems, the enol form is significantly more favored in nonpolar solvents like CCl₄, whereas the keto form dominates in polar solvents like water.[7]

-

pH: The interconversion between tautomers is often catalyzed by acid or base.[8][9] For chiral furanones like HDMF, tautomerism and the associated racemization are significantly slower at a pH between 4 and 5, but are accelerated in strongly acidic (pH < 2) or basic (pH > 7) conditions.[3]

Quantitative Analysis of Tautomeric Equilibria

Quantifying the distribution of tautomers is essential for predicting chemical behavior and biological activity.

Table 1: Tautomeric Ratios of Furanone Derivatives in Solution This table presents data for Homofuraneol (HEMF), a flavor compound existing as two primary tautomers.

| Compound | Tautomer 1 | Tautomer 2 | Ratio (T1:T2) | Solvent | Reference |

| Homofuraneol (HEMF) | 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone | 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone | 1:3 to 1:2 | Not Specified | [10] |

Table 2: Influence of pH on Tautomerism-Induced Proton Exchange in 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) This table illustrates the effect of pH on the rate of proton exchange at the C2 position, a direct consequence of keto-enol tautomerism.

| pH Value | Observation | Rate of Tautomerism | Reference |

| 2 | Catalyzed | Accelerated | [3] |

| 4-5 | Lowest rate of tautomerism and racemization | Slow | [3] |

| > 7 | Catalyzed, especially at physiological pH | Accelerated | [3] |

| 7.2 | ~50% of protons at C2 exchanged within 1 hour | Rapid | [3] |

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is typically employed to elucidate tautomeric structures and equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for studying tautomeric equilibria directly in solution.[11]

-

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of the furanone in a deuterated solvent of choice (e.g., D₂O, CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The rate of interconversion determines the appearance of the spectrum. If interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed.[11]

-

Signal Assignment: Assign distinct peaks to their corresponding tautomers based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC). Theoretical calculations can aid in this assignment.[11]

-

Quantification: Determine the relative molar ratio of the tautomers by integrating non-overlapping signals unique to each species. The equilibrium constant (K_eq) can then be calculated from these ratios.[11]

-

Caption: Workflow for the quantitative analysis of tautomeric equilibria using NMR spectroscopy.

UV-Vis Spectroscopy

This technique monitors changes in the electronic absorption spectra of tautomers in different solvents.[5] Solvatochromic shifts (shifts in absorbance maxima) can be correlated with solvent polarity and provide evidence for a shift in the tautomeric equilibrium.[5]

-

Protocol:

-

Solvent Selection: Prepare dilute solutions of the furanone in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

-

Data Analysis: Analyze the spectra for changes in the wavelength of maximum absorbance (λ_max) and molar absorptivity. A significant shift in λ_max with solvent polarity suggests that the solvent is differentially stabilizing the ground and excited states of the tautomers, thereby shifting the equilibrium.

-

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that control the equilibrium.

-

Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G**).

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is the most stable.[12]

-

Solvent Modeling: Incorporate solvent effects using implicit models like the Polarizable Continuum Model (PCM) or explicit models where individual solvent molecules are included in the calculation.[5] This allows for the prediction of tautomer ratios in different media.

-

Transition State Search: To understand the interconversion mechanism, locate the transition state structure connecting the two tautomers and calculate the activation energy barrier.

-

Conclusion

The tautomerism of 2(3H)- and 2(5H)-furanones, encompassing both α,β-/β,γ-isomerism and keto-enol forms, is a fundamental characteristic that dictates their stability, reactivity, and biological function. The equilibrium is a delicate balance influenced by structural, solvent, and pH effects. A comprehensive understanding, achieved through a synergistic application of advanced spectroscopic techniques like NMR and powerful computational methods, is crucial for researchers in medicinal chemistry and drug development. This knowledge enables the prediction of molecular behavior in physiological environments and the rational design of novel furanone-based therapeutic agents.

References

- 1. epa.oszk.hu [epa.oszk.hu]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemical study of chiral tautomeric flavorous furanones by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Photochemical Transformations of 2(3H)-Furanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical transformations of 2(3H)-furanones, a class of heterocyclic compounds of significant interest in organic synthesis and drug development. Their inherent reactivity under photochemical conditions allows for the construction of diverse and complex molecular architectures. This document details the primary photochemical reactions, including decarbonylation, rearrangements, and cycloadditions, providing mechanistic insights and available experimental details.

Core Photochemical Transformations

2(3H)-furanones, also known as γ-crotonolactones, exhibit a rich and varied photochemistry primarily driven by the excitation of the α,β-unsaturated lactone chromophore. The key transformations observed upon irradiation include decarbonylation, isomerization, and intermolecular and intramolecular cycloadditions. These reactions are often mediated by electronically excited triplet states, which can be populated through direct irradiation or by the use of photosensitizers.[1]

Photochemical Decarbonylation

Upon direct or sensitized irradiation, certain 2(3H)-furanones undergo decarbonylation, extruding a molecule of carbon monoxide to yield various products, including cyclopropenes and allenes. Theoretical studies suggest that this process can proceed through the 2(3H)-furanone isomer as a common precursor.[2] The reaction is believed to involve the formation of a diradical intermediate following excitation to the triplet state.

Reaction Scheme:

Photoisomerization

Photoisomerization is a common transformation for substituted 2(3H)-furanones, leading to the formation of 2(5H)-furanones and other structural isomers. These reactions can be influenced by the substitution pattern on the furanone ring, the solvent, and the nature of the excited state (singlet or triplet). For instance, sensitized irradiation often favors isomerization pathways proceeding through triplet states.

Reaction Scheme:

[2+2] Photocycloaddition

2(3H)-furanones can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane derivatives. These reactions are valuable for the construction of complex polycyclic systems. The reaction typically proceeds through the triplet excited state of the furanone, which adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.

Reaction Scheme:

Quantitative Data

One study on 5-aryl-3-((E)-3-phenylallylidene)-2(3H)-furanone derivatives reported that the fluorescence quantum yield decreases significantly with increasing solvent polarity, dropping more than 20-fold from toluene to water.[3] While this relates to the photophysical properties, it highlights the strong influence of the environment on the fate of the excited state, which in turn affects reaction pathways and efficiencies.

For decarbonylation reactions, while the process is known to occur, specific quantum yield data for 2(3H)-furanones is scarce. Studies on related small ring ketones like 3-oxetanone have reported quantum yields for decarbonylation, but direct extrapolation to furanones is not feasible.

Researchers are encouraged to determine these quantitative parameters for their specific systems of interest to enable reaction optimization and comparison.

Experimental Protocols

Detailed, standardized experimental protocols for the photochemical transformations of 2(3H)-furanones are not widely available in a centralized format. The following represents a generalized procedure based on common practices in synthetic photochemistry, which should be adapted and optimized for specific substrates and reactions.

General Experimental Workflow for Preparative Photochemistry:

Materials and Equipment

-

Reactants: Substituted this compound, alkene (for cycloadditions), high-purity solvents (e.g., benzene, acetonitrile, acetone).

-

Photosensitizer (if required): Acetone, acetophenone, benzophenone.

-

Photoreactor: A quartz or borosilicate glass reaction vessel is essential to allow transmission of UV light. The specific type of reactor can range from a simple immersion well apparatus to more sophisticated flow reactors.

-

Light Source: A medium-pressure or high-pressure mercury lamp is a common choice, often used with filters to isolate specific wavelengths. LEDs with specific emission wavelengths are also increasingly used.

-

Cooling System: Photochemical reactions can generate significant heat, so a cooling system (e.g., a cooling bath or a circulating chiller) is often necessary to maintain a constant temperature.

-

Inert Gas: Nitrogen or argon is used to deoxygenate the reaction mixture, as oxygen can quench triplet excited states.

Example Procedure: [2+2] Photocycloaddition (General)

-

Solution Preparation: In a quartz reaction tube, dissolve the this compound derivative (1.0 eq) and the alkene (1.5-5.0 eq) in an appropriate solvent (e.g., benzene or acetonitrile). If a sensitizer is required, add it to the solution (e.g., acetone as both solvent and sensitizer). The concentration of the reactants is typically in the range of 0.01-0.1 M.

-

Degassing: Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes.

-

Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with the chosen light source. Maintain a constant temperature using a cooling system.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up and Purification: Once the reaction has reached completion (or optimal conversion), stop the irradiation. Remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the desired cyclobutane adduct.

-

Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry) and compare the data with known values if available.

Mechanistic Considerations and Signaling Pathways (Reaction Pathways)

The photochemical transformations of 2(3H)-furanones are governed by the principles of photochemistry, involving the formation of electronically excited states. The key intermediates and pathways are summarized below.

General Photophysical and Photochemical Pathways:

Most of the productive photochemistry of 2(3H)-furanones, particularly cycloadditions and some isomerizations, proceeds through the longer-lived triplet state (T₁). This is often achieved by using sensitizers that efficiently absorb light, undergo intersystem crossing to their triplet state, and then transfer this triplet energy to the furanone molecule. The choice of sensitizer is crucial and depends on the triplet energy of the furanone derivative.

Conclusion

The photochemical transformations of 2(3H)-furanones offer a powerful and versatile strategy for the synthesis of a wide array of complex organic molecules. While the qualitative aspects of these reactions are relatively well-understood, there is a clear need for more systematic studies to provide comprehensive quantitative data on quantum yields and product distributions for a broader range of derivatives and reaction conditions. Such data would be invaluable for researchers in academia and industry, enabling more predictable and efficient use of these photochemical reactions in the development of new synthetic methodologies and in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Methodological & Application

Synthesis of 3-Arylidene-2(3H)-Furanones via Perkin Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 3-Arylidene-2(3H)-Furanones

3-Arylidene-2(3H)-furanones, also known as γ-lactones, are a class of heterocyclic compounds characterized by a furanone ring bearing an arylidene substituent at the 3-position. This structural motif is of significant interest in medicinal chemistry due to its presence in various natural products and its association with a wide spectrum of biological activities. These compounds have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, making them attractive scaffolds for drug discovery and development.[1][2][3][4]

Therapeutic Potential and Mechanism of Action

The pharmacological profile of 3-arylidene-2(3H)-furanones is diverse and dependent on the nature and position of substituents on both the aryl and furanone rings.

Anti-inflammatory and Analgesic Activity: A significant area of investigation for these compounds is their role as anti-inflammatory agents. Several studies have shown that certain 3-arylidene-2(3H)-furanones exhibit potent anti-inflammatory and analgesic properties.[1][3] The primary mechanism for this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[2][5][6] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds have the potential for reduced gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] For instance, compounds with chloro-substituents on the arylidene moiety have shown significant anti-inflammatory effects.[1]

Antimicrobial Activity: Various derivatives of 3-arylidene-2(3H)-furanones have displayed promising activity against a range of bacterial and fungal pathogens.[1] The antimicrobial efficacy is influenced by the substituents on the aromatic ring, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against bacteria like S. aureus and E. coli.[1][2]

Anticancer Activity: The furanone core is a feature of several natural products with cytotoxic properties.[7] Synthetic 3-arylidene-2(3H)-furanones have also been investigated for their potential as anticancer agents. Their mechanism of action in this context is multifaceted and can involve the inhibition of enzymes crucial for cancer cell proliferation and survival.[7][8]

Synthesis via Modified Perkin Condensation

The synthesis of 3-arylidene-2(3H)-furanones is commonly achieved through a modified Perkin condensation reaction. This one-pot synthesis involves the condensation of a β-aroylpropionic acid with an aromatic aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst, such as triethylamine or sodium acetate.[1][9] This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

The general reaction involves two key steps: the formation of the 2(3H)-furanone ring from the β-aroylpropionic acid and the subsequent condensation with the aromatic aldehyde.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of 3-arylidene-2(3H)-furanones based on the modified Perkin condensation.

General Synthetic Protocol

This protocol is a compilation of methodologies reported in the literature and can be adapted for the synthesis of various derivatives.[1][3]

Materials:

-

β-Aroylpropionic acid (e.g., 3-(4-isobutylbenzoyl)propionic acid, 3-(4-methyl-benzoyl)propanoic acid) (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Acetic anhydride (Ac₂O)

-

Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

-

Methanol or Ethanol (for crystallization)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine the β-aroylpropionic acid (1.0 eq) and the desired aromatic aldehyde (1.0 eq).

-

Addition of Reagents: To this mixture, add a few drops of acetic anhydride (typically 5-8 drops per 3 mmol of reactants) and a catalytic amount of triethylamine (e.g., 2 drops) or an equivalent amount of sodium acetate.

-

Heating and Reaction: Heat the mixture gently on a heating mantle or in an oil bath. The reaction is often carried out by fusing the reactants together for a period of 30 minutes, followed by further heating for 15-30 minutes after the addition of the base.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, a solid mass is typically obtained. Allow the reaction mixture to cool to room temperature.

-

Crystallization: The crude solid product is then purified by crystallization from a suitable solvent, such as methanol or ethanol, to yield the desired 3-arylidene-2(3H)-furanone.[1][3]

-

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Example Protocol: Synthesis of 3-Benzylidene-5-(4-methylphenyl)-2(3H)-furanone

This specific protocol is adapted from the work of Husain et al. (2009).[3]

Reactants:

-

3-(4-Methyl-benzoyl)propanoic acid (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Acetic anhydride

-

Triethylamine

Procedure: A mixture of 3-(4-methyl-benzoyl)propanoic acid and benzaldehyde is heated with a few drops of acetic anhydride and triethylamine. The resulting solid is then crystallized from methanol to give 3-benzylidene-5-(4-methylphenyl)-2(3H)-furanone.[3]

Data Presentation

The following tables summarize quantitative data for a selection of synthesized 3-arylidene-2(3H)-furanones.

Table 1: Physicochemical and Yield Data for Selected 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones[3]

| Compound | Ar (Aryl group from aldehyde) | Molecular Formula | Yield (%) | M.p. (°C) |

| 2a | C₆H₅ | C₁₈H₁₄O₂ | 72 | 90 |

| 2b | 2-OCH₃-C₆H₄ | C₁₉H₁₆O₃ | 68 | 120-122 |

| 2c | 3-OCH₃-C₆H₄ | C₁₉H₁₆O₃ | 71 | 140-142 |

| 2d | 4-Cl-C₆H₄ | C₁₈H₁₃ClO₂ | 75 | 164-166 |

| 2e | 2,3,4-(OCH₃)₃-C₆H₂ | C₂₁H₂₀O₅ | 65 | 168-170 |

Table 2: Spectroscopic Data for 3-Benzylidene-5-(4-methylphenyl)-2(3H)-furanone (2a)[3]

| Spectral Data | Values |

| IR (KBr, cm⁻¹) | 1765 (C=O lactone), 1610 (C=C) |

| ¹H NMR (CDCl₃, δ ppm) | 2.38 (s, 3H, CH₃), 6.85 (s, 1H, furanone ring H), 7.26-7.59 (m, 9H, Ar-H), 7.63 (s, 1H, olefinic H) |

| MS (m/z) | 262 [M]⁺, 119, 91, 77 |

Table 3: Anti-inflammatory Activity of Selected 3-Arylidene-5-(4-isobutylphenyl)-2(3H)-furanones[1]

| Compound | Ar (Aryl group from aldehyde) | % Inhibition of Edema |

| 3 | 2-Cl-C₆H₄ | 68.37 |

| 9 | 4-F-C₆H₄ | 66.13 |

| 13 | 2,6-Cl₂-C₆H₃ | 80.98 |

| 14 | 2,4-Cl₂-C₆H₃ | 71.67 |

| Ibuprofen (Standard) | - | 82.17 |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 3-arylidene-2(3H)-furanones.

Perkin Condensation Mechanism

Caption: Simplified mechanism of the modified Perkin condensation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones: a new series of anti-inflammatory and analgesic compounds having antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Pyrrolones from 2(3H)-Furanone Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolones, also known as pyrrolinones, represent a critical class of nitrogen-containing heterocyclic compounds with a wide array of biological activities. Their scaffold is a core component in numerous natural products and synthetic molecules with therapeutic potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4][5] The versatile nature of the pyrrolone ring makes it a privileged structure in medicinal chemistry and drug discovery.[6][7]

This application note provides a detailed overview and experimental protocols for the synthesis of 2(3H)-pyrrolones using readily available 2(3H)-furanones as precursors. The conversion of the furanone lactone ring to the pyrrolone lactam ring is a straightforward and efficient method for generating diverse pyrrolone derivatives.[1][8] This transformation typically involves the reaction of a 2(3H)-furanone with a primary amine or ammonia, leading to the exchange of the ring oxygen with a nitrogen atom.

General Reaction Scheme

The fundamental transformation involves the reaction of a substituted this compound with an amine (R-NH₂), where 'R' can be hydrogen, an alkyl, or an aryl group. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the furanone, leading to ring opening and subsequent recyclization to form the more stable pyrrolone ring.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Reactions of 2(3H)-Furanones with Nitrogen Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles from 2(3H)-furanone precursors. 2(3H)-furanones are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic systems due to the reactivity of their unsaturated γ-lactone ring.[1][2] Their reactions with nitrogen nucleophiles offer a robust platform for generating libraries of compounds with potential biological and pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

General Reaction Pathways

The ester moiety within the this compound ring is susceptible to nucleophilic attack, particularly by nitrogen nucleophiles.[1] The reaction outcome is highly dependent on the nature of the nucleophile, the substitution pattern of the furanone, and the specific reaction conditions employed (e.g., temperature, solvent). Two primary pathways are observed:

-

Ring-Opening: The nucleophile attacks the carbonyl carbon (C2), leading to the cleavage of the lactone ring to form an open-chain amide or hydrazide intermediate.

-

Ring-Opening Followed by Cyclization (Ring Transformation): The initial ring-opened intermediate undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring, such as a pyrrolone or a pyridazinone.[4][5]

The regioselectivity of these reactions is a key consideration, as the nucleophile can potentially attack the C2-carbonyl or the β-carbon of the exocyclic double bond in substituted furanones.[2]

Caption: General reaction mechanism of 2(3H)-furanones with nitrogen nucleophiles.

Application Note 1: Synthesis of Pyrrolone Derivatives

The reaction of 2(3H)-furanones with primary amines or ammonia sources like ammonium acetate is a common method for synthesizing pyrrolone (pyrrolinone) derivatives.[1][5] The reaction typically proceeds through ring opening followed by dehydration and cyclization. The choice of solvent and reaction temperature is critical for achieving good yields.

Quantitative Data

| Starting Furanone | Nitrogen Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-Arylidene-2(3H)-furanone | Ammonium Acetate | Acetic Acid | Reflux | Pyrrolone Derivative | Fair to Very Good | [1] |

| 3-Arylidene-2(3H)-furanone | Ammonium Acetate | Sand Bath (Fusion) | Heat | Pyrrolone Derivative | 57% | [1] |

| 3-Arylidene-2(3H)-furanone | Conc. Ammonia Solution | Ethanol | Reflux | Pyrrolone Derivative | Low | [1] |

| 3-Aryl-S-phenyl-2(3H)-furanone | Benzylamine | None | 100°C | N-Benzylamide | - | [2][6] |

| 3-Aryl-S-phenyl-2(3H)-furanone | Benzylamine | - | Reflux | 2(3H)-Pyrrolone | - | [2] |

Experimental Protocol: Synthesis of Pyrrolones via Ammonium Acetate

This protocol is a general procedure for the synthesis of pyrrolone derivatives from 3-arylidene-2(3H)-furanones.

Materials:

-

3-Arylidene-2(3H)-furanone (1.0 eq)

-

Ammonium acetate (5.0-10.0 eq)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the 3-arylidene-2(3H)-furanone and an excess of ammonium acetate.

-

Add glacial acetic acid to the flask to serve as the solvent (approx. 10-20 mL per gram of furanone).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water to remove excess ammonium acetate and acetic acid.

-

Dry the product in a desiccator or a vacuum oven.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified pyrrolone derivative.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]

- 4. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] A versatile and efficient method for the synthesis of these valuable scaffolds is the reaction of 2(3H)-furanones with hydrazine hydrate. This reaction proceeds via a ring-opening of the furanone lactone by hydrazine to form a key hydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the stable six-membered pyridazinone ring.[4][5]

These application notes provide detailed protocols for the synthesis of pyridazinone derivatives from 2(3H)-furanones, summarize key reaction data, and illustrate the relevant biological pathways associated with their therapeutic potential.

Reaction Scheme and Mechanism

The general transformation involves a two-step one-pot synthesis. The first step is the nucleophilic attack of hydrazine on the carbonyl group of the 2(3H)-furanone ring, leading to the formation of an open-chain hydrazide derivative. The second step is an intramolecular cyclization, often promoted by heat or acid catalysis, which results in the formation of the pyridazinone ring with the elimination of a water molecule.

Caption: General reaction scheme for the synthesis of pyridazinone derivatives from 2(3H)-furanones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.

Materials:

-

3-Arylmethylene-5-aryl-2(3H)-furanone (1.0 eq)

-

Hydrazine hydrate (80-99%) (1.5 - 2.0 eq)

-

Absolute Ethanol, Dioxane, or n-Butanol

-

Glacial Acetic Acid (optional, for catalysis)

-

Hydrochloric Acid (optional, for work-up)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone in absolute ethanol (or an alternative solvent).[4]

-

Add hydrazine hydrate to the solution at room temperature with stirring.[4]

-

The reaction mixture can be stirred at room temperature or heated to reflux. Reaction conditions will vary depending on the substrate.[4] Forcing conditions such as reflux in ethanol, dioxane, or n-butanol are often employed to ensure cyclization to the pyridazinone.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Protocol 2: Two-Step Synthesis via Hydrazide Intermediate

This protocol involves the isolation of the hydrazide intermediate before cyclization.

Step A: Synthesis of the Hydrazide Intermediate

-

Dissolve the this compound derivative in absolute ethanol at room temperature.[4]

-

Add hydrazine hydrate dropwise while stirring.

-

Continue stirring at room temperature for a specified time (typically 1-4 hours) until the furanone is consumed (monitored by TLC).

-

The hydrazide intermediate often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.

Step B: Cyclization to the Pyridazinone

-

Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[5]

-

Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.

-

Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.

Data Presentation

Table 1: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones - Reaction Conditions and Yields

| Entry | This compound Derivative | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 3-(Indol-3-ylmethylene)-5-phenyl-2(3H)-furanone | Ethanol | Reflux | 4-((Indol-3-yl)methylene)-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [5] |

| 2 | 3-Arylidene-5-phenyl-2(3H)-furanone | Ethanol | Stirring at RT, then reflux | 4-Arylmethylene-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Good | [4] |

| 3 | 3-Arylidene-5-phenyl-2(3H)-furanone | Dioxane | Reflux | 4-Arylmethylene-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [4] |

| 4 | 3-Arylidene-5-phenyl-2(3H)-furanone | n-Butanol | Reflux | 4-Arylmethylene-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [4] |